![molecular formula C16H20N2O B12607184 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile CAS No. 651054-56-7](/img/structure/B12607184.png)
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C15H18N2O. It is known for its unique structure, which includes a benzene ring substituted with a 2,2,4-trimethylpentyl group and two nitrile groups. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2,4-trimethylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile
- 3-[(2,2,4-Trimethylhexyl)oxy]benzene-1,2-dicarbonitrile
- 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,3-dicarbonitrile
Uniqueness
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
651054-56-7 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(2,2,4-trimethylpentoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O/c1-12(2)8-16(3,4)11-19-15-7-5-6-13(9-17)14(15)10-18/h5-7,12H,8,11H2,1-4H3 |
InChI Key |
CTTUVEAIIJLUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)COC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


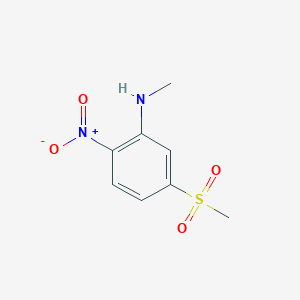
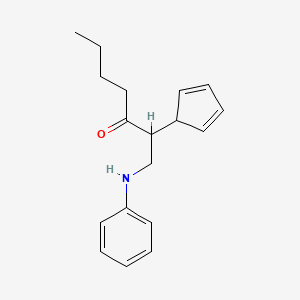

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
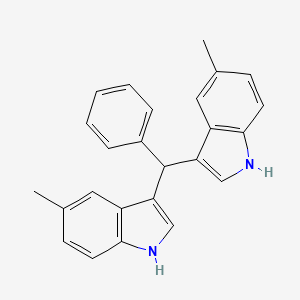

![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
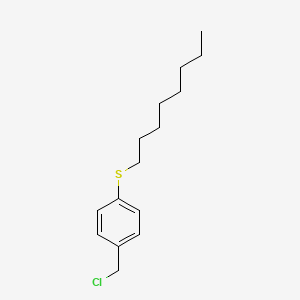
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
![(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12607164.png)

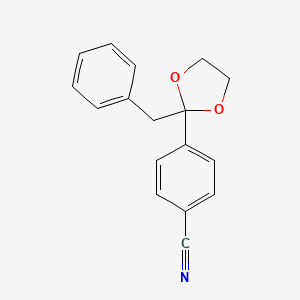
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)
